molecular formula C27H34N2O7 B11140403 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11140403
M. Wt: 498.6 g/mol
InChI Key: UXTLKAUJNBNMJF-GYHWCHFESA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a dimethylaminoethyl group, and various aromatic substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with dimethylaminoethylamine, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H34N2O7

Molecular Weight

498.6 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O7/c1-7-14-36-19-10-8-17(9-11-19)24(30)22-23(29(13-12-28(2)3)27(32)25(22)31)18-15-20(33-4)26(35-6)21(16-18)34-5/h8-11,15-16,23,30H,7,12-14H2,1-6H3/b24-22-

InChI Key

UXTLKAUJNBNMJF-GYHWCHFESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C(=C3)OC)OC)OC)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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